1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine

Overview

Description

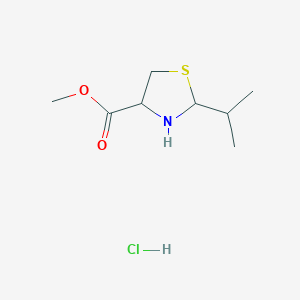

“1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It is a colorless to yellow viscous liquid or lump or semi-solid .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, involves various methods. One common method is the reaction of dialkyl azodicarboxylates with substituted propargylamines, providing functionalized pyrazoles in good yields and high selectivity at room temperature . Another method involves the reaction of N-tert.butylpyrazole intermediates with ethylenediamine or propylenediamine via C2 SN Ar .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The molecular formula of this compound is C10H12N4.Physical And Chemical Properties Analysis

“this compound” is a colorless to yellow viscous liquid or lump or semi-solid . The molecular formula of this compound is C10H12N4, and its molecular weight is 188.23 g/mol.Scientific Research Applications

Corrosion Inhibition

1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine derivatives have been investigated for their corrosion inhibition potentials. Studies have shown that certain pyrazole derivatives act as effective corrosion inhibitors for mild steel in acidic environments. The effectiveness of these inhibitors is attributed to their ability to form a protective layer on the metal surface, reducing corrosion rates significantly. This application is crucial in industries where metal durability is vital, such as in construction and manufacturing. The correlation between the theoretical parameters derived from Density Functional Theory (DFT) and the experimental results underscores the potential of these compounds in corrosion protection (Louadi et al., 2017).

Synthesis of Novel Compounds

Synthetic Applications : The molecule and its derivatives have been used in the synthesis of novel compounds with potential biological activities. For instance, derivatives of this compound have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds are synthesized through multi-component cyclo-condensation reactions, showcasing the versatility of pyrazole derivatives in medicinal chemistry. The antimicrobial and anti-inflammatory screening of these compounds reveals their potential as pharmacological agents, providing a foundation for further drug development (Kendre et al., 2015).

Future Directions

The future directions for “1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine” and similar compounds could involve further exploration of their diverse pharmacological effects and potential applications in the development of new drugs . Additionally, more research could be conducted to improve the synthesis methods and understand the chemical reactions involving these compounds .

Mechanism of Action

Target of Action

Pyrazole derivatives, which include this compound, are known to have a broad spectrum of biological activities . They are found in a variety of natural products, including hormones, antibiotics, and alkaloids , suggesting that they may interact with a wide range of biological targets.

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target and the cellular context.

Biochemical Pathways

Given the broad biological activities of pyrazole derivatives , it is likely that this compound affects multiple pathways. The downstream effects of these pathway alterations would depend on the specific cellular context.

Result of Action

Given the broad biological activities of pyrazole derivatives , it is likely that this compound has multiple effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by binding to receptors or enzymes involved in these pathways, leading to changes in downstream signaling events. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with DNA or transcription factors, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in sustained effects on cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. For instance, it may be transported into the cell via specific transporters and then bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological activity. For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression .

Properties

IUPAC Name |

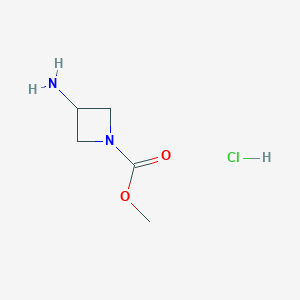

3-N-(1-methylpyrazol-4-yl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-14-7-10(6-12-14)13-9-4-2-3-8(11)5-9/h2-7,13H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHLNEIRLCEMJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride](/img/structure/B1471179.png)

![N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride](/img/structure/B1471181.png)

![N-[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine dihydrochloride](/img/structure/B1471185.png)

![3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride](/img/structure/B1471191.png)

![1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B1471193.png)